![molecular formula C21H20N4OS B2723534 2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide CAS No. 1115880-05-1](/img/structure/B2723534.png)
2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They have been found in many important synthetic drug molecules and have shown potential for treatment as they bind with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium . This method has been described as simple, facile, and environmentally friendly .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a tricyclic-fused pyrimido[4,5-b]indol-2-amine skeleton . This structure is part of a broader class of structures known as indole-based 2-aminopyrimidines, which have been the focus of considerable synthetic efforts due to their potent biological activities .Scientific Research Applications
Design and Synthesis of Antifolates
A study by Gangjee et al. (2007) presents the design and synthesis of antifolates, including classical and nonclassical analogues of pyrimidines, as potential inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. These compounds exhibit significant antitumor activities, highlighting the potential of such derivatives in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Insecticidal Applications
Research conducted by Fadda et al. (2017) explores the synthesis of novel heterocycles with a thiadiazole moiety, showing efficacy as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's versatility in developing pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anti-Inflammatory Activities
Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and evaluated their anti-inflammatory activities. Some compounds exhibited moderate anti-inflammatory activity, suggesting their potential in developing new anti-inflammatory drugs (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Dual Inhibitors of Enzymes
Gangjee et al. (2005) designed and synthesized classical antifolates as dual inhibitors of DHFR and thymidylate synthase (TS), indicating their potential as antitumor agents. This highlights the compound's applicability in targeting multiple pathways in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Future Directions
properties
IUPAC Name |
2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-12-8-13(2)18(14(3)9-12)25-17(26)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)24-20/h4-9,11,24H,10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMFLPMPRKIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2723451.png)
![N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B2723452.png)
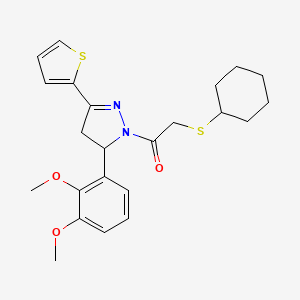
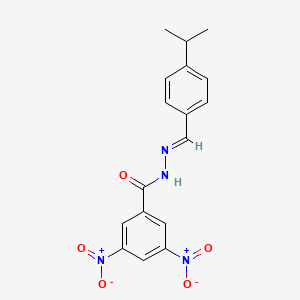
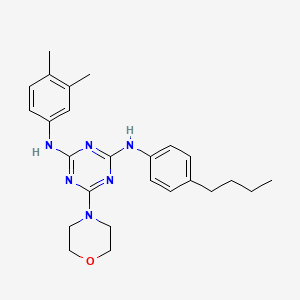
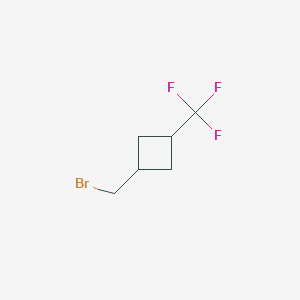
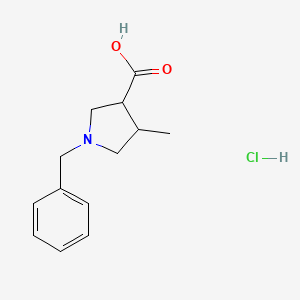
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)


![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![4-Acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2723469.png)
